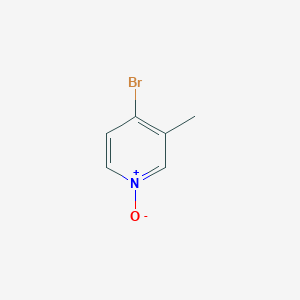

4-Bromo-3-methylpyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKSGWJJIGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310920 | |

| Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10168-58-8 | |

| Record name | 10168-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of 4-Bromo-3-methylpyridine 1-oxide?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-3-methylpyridine 1-oxide, a heterocyclic compound of interest in synthetic and medicinal chemistry. It details the molecule's structure, physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis.

Molecular Structure and Properties

This compound is a derivative of pyridine. The core structure is a six-membered aromatic heterocycle containing one nitrogen atom. This pyridine ring is substituted with a bromine atom at the C4 position and a methyl group at the C3 position. The nitrogen atom of the pyridine ring is oxidized to form an N-oxide. This N-oxide functionality significantly alters the electronic properties of the ring, making it more reactive towards both nucleophilic and electrophilic substitution compared to its parent pyridine.[1]

The structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

1.1. Physicochemical Properties

Quantitative data for this compound is not extensively published. However, properties can be inferred from its parent compound, 4-Bromo-3-methylpyridine, and related N-oxides.

| Property | Value | Source/Reference |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | Inferred from isomer[2] |

| CAS Number | Not available | |

| Parent Compound CAS | 10168-00-0 (4-Bromo-3-methylpyridine) | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds like 4-Methylpyridine N-oxide[4] |

| Melting Point | Not available |

Spectroscopic Data

Table 2.1: Comparative ¹H and ¹³C NMR Data of Related Pyridine N-Oxides (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-Methylpyridine N-Oxide | 2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) | 20.1, 126.6, 138.0, 138.4 | [6] |

| 3-Bromopyridine N-Oxide | 7.21-7.24 (dd, 1H), 7.45-7.47 (dq, 1H), 8.19-8.21 (dq, 1H), 8.39-8.40 (t, 1H) | 120.2, 125.9, 128.7, 137.7, 140.3 | [6] |

| Pyridine N-Oxide | 7.35-7.37 (m, 3H, Ar-H), 8.25-8.27 (m, 2H, Ar-H) | 125.3, 125.5, 138.5 | [6] |

Based on this data, the protons on this compound at positions 2, 5, and 6, and the methyl protons, would show characteristic shifts. The C2 and C6 protons would be expected to appear furthest downfield.

Experimental Protocols: Synthesis

The synthesis of this compound can be approached via the N-oxidation of the corresponding pyridine precursor. A general and robust method for the N-oxidation of substituted pyridines involves the use of hydrogen peroxide in an acidic medium, such as glacial acetic acid.[7] This method is widely applicable and effective for a range of pyridine derivatives.[1]

3.1. General Protocol for N-Oxidation of a Substituted Pyridine

This protocol is adapted from established procedures for the synthesis of pyridine N-oxides.[5][7]

Materials and Reagents:

-

4-Bromo-3-methylpyridine (Starting Material)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (saturated)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask and separatory funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material, 4-Bromo-3-methylpyridine (1.0 equivalent), in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (2.0-3.0 equivalents) to the stirred solution.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature and then pour it carefully into an ice-cold, stirred, saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acetic acid. Caution: This will cause vigorous evolution of CO₂ gas; add the reaction mixture slowly.[5]

-

Extraction: Once the pH of the aqueous solution is neutral to slightly basic (~7-8), transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.[5]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.

Logical Workflow for Synthesis

The synthesis of the target compound logically follows a two-step pathway starting from a commercially available precursor, which is visualized below.

References

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Bromo-3-methylpyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physical and chemical characteristics, spectroscopic profile, reactivity, and provides established experimental protocols for its synthesis and purification.

Core Chemical Properties

This compound is a substituted pyridine N-oxide with the molecular formula C₆H₆BrNO.[][2] The introduction of a bromine atom and a methyl group to the pyridine N-oxide scaffold imparts specific electronic and steric properties that are valuable for the design of novel molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [][2] |

| Molecular Weight | 188.02 g/mol | [][2] |

| Boiling Point | 341.4°C at 760 mmHg | [] |

| Density | 1.56 g/cm³ | [] |

| Melting Point | Not available | |

| Solubility | Not available |

Spectroscopic Profile

While specific experimental spectra for this compound are not available in the cited literature, a predicted spectroscopic profile can be inferred from data on analogous compounds such as 4-methylpyridine N-oxide and 3-bromopyridine N-oxide.[4]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl group and the electron-withdrawing bromo and N-oxide functionalities.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The positions of these signals will reflect the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and a strong absorption band corresponding to the N-O stretching vibration, which is characteristic of pyridine N-oxides.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the molecular ion peak.

Reactivity and Stability

Pyridine N-oxides are known to be more reactive towards both electrophilic and nucleophilic substitution than their parent pyridines.[5] The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for electrophilic attack.[5]

The bromine atom at the 4-position is a good leaving group, making this compound a versatile substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of the corresponding 4-bromo-3-methylpyridine precursor. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[6][7]

Protocol 1: N-oxidation using m-CPBA [6][8]

-

Dissolution: Dissolve 4-bromo-3-methylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of m-CPBA: Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.

-

Extraction: Extract the aqueous layer with DCM.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: N-oxidation using Hydrogen Peroxide and Acetic Acid [7][9]

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-methylpyridine (1.0 equivalent) in glacial acetic acid.

-

Addition of Hydrogen Peroxide: Add hydrogen peroxide (30% aqueous solution, 2.0-3.0 equivalents) dropwise to the solution.

-

Heating: Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction by TLC.

-

Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[10][11]

Column Chromatography Protocol: [11][12]

-

Adsorbent: Use silica gel as the stationary phase.

-

Eluent: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective. The polarity of the eluent system should be optimized based on TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Caption: General workflow for the synthesis and purification of this compound.

Caption: Reactivity pathways of this compound.

References

- 2. chemicalbook.com [chemicalbook.com]

- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]

- 4. rsc.org [rsc.org]

- 5. baranlab.org [baranlab.org]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. pp.bme.hu [pp.bme.hu]

- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. column-chromatography.com [column-chromatography.com]

Synthesis of 4-Bromo-3-methylpyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 4-Bromo-3-methylpyridine 1-oxide, a valuable intermediate in medicinal chemistry and drug development. The synthesis proceeds through a two-step sequence, commencing with the nitration of 3-methylpyridine 1-oxide to yield 3-methyl-4-nitropyridine 1-oxide, followed by a nucleophilic substitution of the nitro group with a bromide. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved via the following two-step reaction sequence:

-

Nitration of 3-Methylpyridine 1-oxide: 3-Methylpyridine 1-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to introduce a nitro group at the 4-position of the pyridine ring, yielding 3-methyl-4-nitropyridine 1-oxide.

-

Bromination of 3-Methyl-4-nitropyridine 1-oxide: The intermediate, 3-methyl-4-nitropyridine 1-oxide, undergoes a nucleophilic aromatic substitution reaction where the nitro group is displaced by a bromide ion to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Oxidation of 3-Methylpyridine | 3-Methylpyridine (2.15 mol) | 30% Hydrogen Peroxide (2.76 mol) | - | Glacial Acetic Acid | 70 ± 5 | 24 | 73-77 |

| 2 | Nitration | 3-Methylpyridine 1-oxide (1.65 moles) | Fuming Nitric Acid (sp. gr. 1.50) (495 ml) | Concentrated Sulfuric Acid (sp. gr. 1.84) (630 ml) | - | 100-105 | 2 | ~62 |

| 3 | Bromination | 3-Methyl-4-nitropyridine 1-oxide (1 equiv) | Acetyl Bromide (excess) | - | - | Reflux | - | - |

Note: The yield for the bromination step is not explicitly available in the provided search results and is based on analogous reactions. The reaction conditions are proposed based on similar transformations.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine 1-oxide

This procedure is adapted from a standard method for the N-oxidation of pyridines.[1]

-

Reaction Setup: In a 2-liter round-bottomed flask, combine 600-610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

-

Addition of Oxidant: With shaking, slowly add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

-

Reaction: Heat the mixture in an oil bath for 24 hours, maintaining the internal temperature at 70 ± 5°C.

-

Work-up: Remove the excess acetic acid and water under reduced pressure (30 mm).

-

Purification: Distill the residue under vacuum (b.p. 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine 1-oxide.

Step 2: Synthesis of 3-Methyl-4-nitropyridine 1-oxide

This protocol is based on the nitration of 3-methylpyridine 1-oxide.[1]

-

Reaction Setup: In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 ml of cold (0–5°C) concentrated sulfuric acid (sp. gr. 1.84).

-

Addition of Starting Material: Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine 1-oxide to the cold sulfuric acid.

-

Addition of Nitrating Agent: Cool the resulting mixture to about 10°C and add 495 ml of fuming yellow nitric acid (sp. gr. 1.50) in 50-ml portions with shaking.

-

Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin. A vigorous reaction will commence, which should be controlled with an ice-water bath. After the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction to proceed for an additional 5–10 minutes. Then, continue heating at 100–105°C for 2 hours.

-

Work-up: Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.

-

Neutralization and Isolation: In a fume hood, add 1.36 kg of sodium carbonate monohydrate in small portions with stirring. The yellow crystalline product will separate along with sodium sulfate. Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

Filtration and Extraction: Collect the yellow solid by suction filtration, wash it thoroughly with water, and dry it on the filter. Extract the collected solid with boiling chloroform. Also, extract the aqueous filtrate with several portions of chloroform.

-

Purification: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Recrystallize the residue from boiling acetone to obtain the purified 3-methyl-4-nitropyridine 1-oxide.

Step 3: Synthesis of this compound

This proposed experimental protocol is based on the known reactivity of 4-nitropyridine N-oxides, where the nitro group can be displaced by a bromide. A common method for this transformation involves heating the nitro compound with acetyl bromide.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place the 3-methyl-4-nitropyridine 1-oxide obtained from the previous step.

-

Addition of Reagent: Add an excess of acetyl bromide to the flask.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic route to this compound.

References

In-Depth Technical Guide: 4-Bromo-3-methylpyridine 1-oxide

CAS Number: 10168-58-8

This technical guide provides a comprehensive overview of 4-Bromo-3-methylpyridine 1-oxide, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Properties and Data

This compound is a pyridine N-oxide derivative valued for its utility as a versatile synthetic intermediate. The presence of a bromine atom at the 4-position and a methyl group at the 3-position of the pyridine N-oxide scaffold offers multiple reaction sites for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10168-58-8 | [1] |

| Molecular Formula | C₆H₆BrNO | General Chemical Knowledge |

| Molecular Weight | 188.02 g/mol | General Chemical Knowledge |

| Boiling Point | 341.4°C at 760 mmHg | N/A |

| Density | 1.56 g/cm³ | N/A |

| Appearance | Off-white to light yellow powder | N/A |

Table 2: Spectroscopic Data of Related Compounds

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Key IR Peaks (cm⁻¹) | Mass Spec (m/z) |

| 4-Methylpyridine N-oxide | δ 8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H) (CDCl₃)[2] | δ 138.4, 138.0, 126.6, 20.1 (CDCl₃)[2] | N/A | 109.1 (M+)[3] |

| 3-Bromopyridine N-oxide | δ 8.39 (t, 1H), 8.19 (dq, 1H), 7.45 (dq, 1H), 7.21 (dd, 1H) (CDCl₃)[2] | δ 140.3, 137.7, 128.7, 125.9, 120.2 (CDCl₃)[2] | N/A | N/A |

| 3-Methylpyridine | N/A | N/A | See reference[4] for spectrum. | 93.1 (M+)[5] |

| 3-Bromopyridine | N/A | N/A | See reference[6] for spectrum. | N/A |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be inferred from standard organic chemistry procedures. The synthesis would likely involve two main steps: the bromination of 3-methylpyridine followed by N-oxidation, or the N-oxidation of 3-methylpyridine followed by bromination. A more common approach in pyridine chemistry is N-oxidation followed by electrophilic substitution, as the N-oxide group can activate the 4-position for halogenation.

General N-Oxidation of Pyridine Derivatives

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid.

Experimental Protocol: General N-Oxidation

-

To a solution of the substituted pyridine in a suitable solvent (e.g., glacial acetic acid), add hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (typically 0-10 °C).[7]

-

After the addition is complete, the reaction mixture is typically heated (e.g., 70-80 °C) for several hours to drive the reaction to completion.[7]

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the excess peroxide is carefully quenched, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by crystallization or column chromatography.[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of C-C and C-N bonds.[8]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[9]

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).[9]

-

A degassed solvent system (e.g., 1,4-dioxane/water or toluene) is added via syringe.[9]

-

The reaction mixture is heated (typically 80-120 °C) with vigorous stirring for a period of time determined by reaction monitoring (e.g., TLC, LC-MS).[9]

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[9]

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.[10]

Applications in Drug Discovery and Development

Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds. While direct applications of this compound are not extensively documented, its isomeric precursor, 3-bromo-4-methylpyridine, is a known building block for the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and ligands for the GABA-A receptor.[11] This suggests that this compound could serve as a valuable starting material for the synthesis of novel analogs targeting these and other biological pathways.

Potential in the Synthesis of PDE4 Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[12] The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic systems where a substituted pyridine ring is a common feature.

Potential in the Synthesis of GABA-A Receptor Ligands

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of many anxiolytic, sedative, and anticonvulsant drugs.[13] The development of novel GABA-A receptor ligands with improved subtype selectivity is an active area of research.

Mandatory Visualizations

Synthetic Workflow: N-Oxidation of a Substituted Pyridine

Caption: General workflow for the N-oxidation of 3-methylpyridine.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Potential Drug Discovery Pathway

Caption: A logical pathway from a starting material to a drug candidate.

References

- 1. 10168-58-8|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Pyridine, 4-methyl-, 1-oxide [webbook.nist.gov]

- 4. Pyridine, 3-methyl- [webbook.nist.gov]

- 5. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]

- 6. Pyridine, 3-bromo- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-Bromo-4-methylpyridine 96 3430-22-6 [sigmaaldrich.com]

- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridine N-oxide moiety enhances the reactivity of the pyridine ring towards electrophilic substitution, a critical class of reactions for the functionalization of aromatic systems. This guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, including predicted reactivity, regioselectivity, and detailed experimental protocols for key transformations.

The presence of the N-oxide group, along with the bromo and methyl substituents, dictates the position of electrophilic attack on the pyridine ring. The N-oxide group is a strong activating group and directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions.[1][2] However, with the 4-position blocked by a bromine atom, electrophilic substitution on this compound is anticipated to occur at the C2 and C6 positions. The interplay between the directing effects of the N-oxide, the electron-withdrawing bromo group, and the electron-donating methyl group will determine the ultimate regioselectivity of these reactions.

Predicted Regioselectivity

The regioselectivity of electrophilic substitution on this compound is governed by the combined electronic effects of the substituents. The powerful ortho, para-directing N-oxide group strongly activates the C2 and C6 positions. The methyl group at C3 provides moderate activation, further enhancing the electron density at the adjacent C2 and C4 positions through an inductive effect. Conversely, the bromo group at C4 is a deactivating group via its inductive effect but can donate electron density through resonance, also directing to the ortho and para positions.

Considering these factors, electrophilic attack is most likely to occur at the C2 and C6 positions. The relative reactivity of these two sites will be influenced by steric hindrance from the adjacent methyl group at C3, potentially favoring substitution at the C6 position.

dot graph Electrophilic_Substitution_Regioselectivity { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Substrate [label="this compound", fillcolor="#FBBC05"]; Electrophile [label="Electrophile (E+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Intermediate_C2 [label="Wheland Intermediate\n(Attack at C2)", shape=box, style=rounded]; Intermediate_C6 [label="Wheland Intermediate\n(Attack at C6)", shape=box, style=rounded];

Product_C2 [label="2-Substituted Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_C6 [label="6-Substituted Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Substrate -> Electrophile [label="Electrophilic Attack", dir=none]; Electrophile -> Intermediate_C2 [label="Attack at C2"]; Electrophile -> Intermediate_C6 [label="Attack at C6"];

Intermediate_C2 -> Product_C2 [label="Deprotonation"]; Intermediate_C6 -> Product_C6 [label="Deprotonation"]; } dot Figure 1: Predicted pathways for electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the pyridine ring. This functional group can be subsequently reduced to an amino group, providing a versatile handle for further synthetic transformations.

Predicted Outcome: Nitration of this compound is expected to yield a mixture of 4-Bromo-3-methyl-2-nitropyridine 1-oxide and 4-Bromo-3-methyl-6-nitropyridine 1-oxide. Based on studies of related 3-substituted pyridine N-oxides where nitration occurs at the 4-position, the substitution on the target molecule will be directed to the available ortho positions.[3][4]

Experimental Protocol (Adapted from the nitration of 3-methylpyridine-1-oxide): [5]

| Parameter | Value |

| Reactants | This compound, Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Stoichiometry | 1 equivalent of pyridine N-oxide |

| Temperature | 0-5°C initially, then heated to 95-105°C |

| Reaction Time | 2 hours at elevated temperature |

| Work-up | Poured onto ice, neutralized with sodium carbonate, extracted with an organic solvent |

Detailed Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 3.6 mL per gram of substrate) to 0-5°C in an ice-salt bath.

-

Slowly add this compound to the cold sulfuric acid with stirring.

-

To this mixture, add fuming nitric acid (e.g., 2.8 mL per gram of substrate) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, gradually warm the reaction mixture to 95-100°C and maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel.

Halogenation

Halogenation, particularly bromination and chlorination, introduces a halogen atom onto the pyridine ring, which can serve as a versatile handle for cross-coupling reactions and other transformations.

Predicted Outcome: Halogenation of this compound is expected to occur at the C2 and C6 positions. The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst is a common method for the halogenation of activated aromatic rings.

Experimental Protocol (General procedure for bromination with NBS):

| Parameter | Value |

| Reactants | This compound, N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile or Dichloromethane |

| Catalyst | Sulfuric acid or other strong acid (catalytic amount) |

| Temperature | Room temperature |

| Reaction Time | Typically a few hours |

| Work-up | Quenching with a reducing agent (e.g., sodium thiosulfate), extraction, and purification |

Detailed Methodology:

-

Dissolve this compound in a suitable solvent such as acetonitrile.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction typically requires harsh conditions, such as treatment with fuming sulfuric acid (oleum).

Predicted Outcome: Due to the deactivating nature of the sulfonic acid group, monosulfonation is the most likely outcome, occurring at either the C2 or C6 position. The reaction conditions will need to be carefully controlled to avoid decomposition of the starting material.

Experimental Protocol (General procedure for sulfonation):

| Parameter | Value |

| Reactants | This compound, Fuming sulfuric acid (Oleum) |

| Temperature | Elevated temperature (e.g., 100-150°C) |

| Reaction Time | Several hours |

| Work-up | Careful quenching with ice, followed by neutralization and isolation of the sulfonic acid product |

Detailed Methodology:

-

Carefully add this compound to fuming sulfuric acid (oleum) with cooling.

-

Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for several hours.

-

Monitor the reaction by taking aliquots and analyzing them (e.g., by HPLC after quenching and derivatization).

-

After completion, cool the reaction mixture and very carefully pour it onto a large amount of crushed ice.

-

Neutralize the solution with a base such as calcium carbonate or barium carbonate to precipitate the sulfate as an insoluble salt.

-

Filter off the inorganic salts. The resulting aqueous solution contains the pyridinesulfonic acid, which can be isolated by evaporation of the water or by precipitation as a salt.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are important C-C bond-forming reactions. However, these reactions are often not successful with pyridine and its derivatives due to the basicity of the nitrogen atom, which coordinates with the Lewis acid catalyst, deactivating the ring. While the N-oxide functionality activates the ring towards electrophilic attack, the Lewis acid can still interact with the N-oxide oxygen. Nevertheless, under certain conditions, Friedel-Crafts type reactions on pyridine N-oxides might be possible.

Predicted Outcome: If successful, Friedel-Crafts acylation would be expected to occur at the C2 or C6 position. The reaction would likely require a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol (General procedure for Friedel-Crafts acylation): [6]

| Parameter | Value |

| Reactants | This compound, Acyl chloride or anhydride |

| Catalyst | Aluminum chloride (AlCl₃) or other Lewis acid (stoichiometric amount) |

| Solvent | A non-polar, inert solvent such as dichloromethane or nitrobenzene |

| Temperature | 0°C to room temperature |

| Reaction Time | Several hours |

| Work-up | Quenching with ice/HCl, extraction, and purification |

Detailed Methodology:

-

Suspend aluminum chloride in an inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add the acyl chloride to the suspension at 0°C.

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with more solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The electrophilic substitution reactions of this compound offer a rich field for synthetic exploration, providing pathways to a variety of functionalized pyridine derivatives. The N-oxide group effectively activates the ring, directing electrophiles primarily to the C2 and C6 positions. While nitration and halogenation are expected to proceed under relatively standard conditions, sulfonation and Friedel-Crafts reactions may require more specialized protocols to overcome potential challenges. The experimental procedures outlined in this guide, derived from reactions on analogous structures, provide a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Further experimental work is necessary to fully elucidate the quantitative aspects of these reactions, including yields and precise regioselectivity.

References

An In-depth Technical Guide to Nucleophilic Substitution on the Pyyridine Ring of 4-Bromo-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the pyridine ring of 4-Bromo-3-methylpyridine 1-oxide. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. The presence of the N-oxide functionality and the bromine atom at the 4-position makes the pyridine ring susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Core Concepts

The pyridine N-oxide moiety activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. The electron-withdrawing nature of the N-oxide group, coupled with the good leaving group ability of the bromide ion, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4 position of this compound. The methyl group at the 3-position can exert steric and electronic effects on the reaction, influencing its rate and regioselectivity.

The general mechanism for nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the 4-substituted product.

Quantitative Data Summary

Direct experimental data for nucleophilic substitution reactions on this compound is limited in publicly available literature. However, data from analogous reactions with structurally similar compounds, such as 4-nitropyridine 1-oxide and other brominated pyridines, can provide valuable insights into expected yields and reaction conditions. The following table summarizes representative quantitative data for such reactions.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Analogous Compound |

| Ethoxide | Sodium Ethoxide | Ethanol | Reflux | 2 | 85 | 4-Nitropyridine 1-oxide |

| Piperidine | Piperidine | Ethanol | 30 | 24 | ~60 | 4-Nitropyridine 1-oxide |

| Hydroxide | Sodium Hydroxide | Water | < 50 | 0.5 | High | 4-Nitropyridine 1-oxide |

| Ammonia | Aqueous Ammonia | Water/Ethanol | 160-170 | 10-15 | 80-90 | 3-Bromo-4-methylpyridine |

| Methoxide | Sodium Methoxide | Methanol | Reflux | 1.5 | 89 | 4-bromo-3-pyridinyl diethylcarbamate |

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic substitution reactions. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.

Protocol 1: Synthesis of 4-Amino-3-methylpyridine 1-oxide

This protocol is adapted from the synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Copper(II) sulfate (catalyst)

-

Ethanol

-

Autoclave

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

In a high-pressure autoclave, combine this compound (1 equivalent), aqueous ammonia (10-15 equivalents), and a catalytic amount of copper(II) sulfate in a mixture of water and ethanol.

-

Seal the autoclave and heat the reaction mixture to 160-170 °C with stirring.

-

Maintain the temperature and stirring for 10-15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-3-methylpyridine 1-oxide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Protocol 2: Synthesis of 4-Methoxy-3-methylpyridine 1-oxide

This protocol is based on the reaction of a bromopyridine derivative with sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1-1.5 equivalents) portion-wise with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude 4-Methoxy-3-methylpyridine 1-oxide.

-

Purify the crude product by column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

The following diagrams illustrate the general workflow for nucleophilic substitution on this compound and a potential application in a drug discovery context.

Caption: General experimental workflow for nucleophilic substitution.

Caption: Role in a drug discovery pipeline.

An In-depth Technical Guide to 4-Bromo-3-methylpyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine N-oxide moiety with bromine and methyl substituents, make it a valuable building block for the synthesis of novel therapeutic agents. The pyridine N-oxide group can enhance solubility and modulate the electronic properties of the molecule, while the bromo- and methyl- groups provide handles for further chemical modifications and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the key literature on this compound, including its synthesis, physicochemical properties, and potential applications in pharmaceutical research.

Introduction

Pyridine N-oxides are a class of compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities and utility as synthetic intermediates. The N-oxide functionality alters the chemical reactivity of the pyridine ring, often facilitating reactions that are challenging with the parent pyridine. Furthermore, the N-oxide group can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, in particular, serves as a versatile scaffold for the development of new chemical entities targeting a range of diseases. Its precursor, 4-Bromo-3-methylpyridine, is a known key intermediate in the synthesis of various biologically active molecules.[1][2]

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from similar compounds.

| Property | Value | Source/Predicted |

| Molecular Formula | C₆H₆BrNO | - |

| Molecular Weight | 188.02 g/mol | - |

| CAS Number | 10168-58-8 | [3][] |

| Boiling Point | 341.4°C at 760 mmHg (Predicted) | [] |

| Density | 1.56 g/cm³ (Predicted) | [] |

| Appearance | Likely a solid at room temperature | Inferred |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a standard and reliable method for the N-oxidation of pyridine derivatives involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[5][6] Below is a proposed experimental protocol based on these general procedures.

Proposed Experimental Protocol: N-oxidation of 4-Bromo-3-methylpyridine

This protocol describes a representative procedure for the synthesis of this compound from its corresponding pyridine precursor.

Materials:

-

4-Bromo-3-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (or 30% Hydrogen Peroxide and Glacial Acetic Acid)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-Bromo-3-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in DCM to the cooled solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Alternative Procedure using Hydrogen Peroxide/Acetic Acid:

-

To a mixture of glacial acetic acid and 4-Bromo-3-methylpyridine, add 30% hydrogen peroxide.

-

Heat the mixture at 70-80 °C for several hours.[6]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic extract and concentrate it to obtain the crude product, which can then be purified.

Diagram of the Proposed Synthesis Workflow

References

Analogues and Derivatives of 4-Bromo-3-methylpyridine 1-oxide: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activity, and Experimental Protocols for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the analogues and derivatives of 4-bromo-3-methylpyridine 1-oxide, a versatile scaffold of significant interest in medicinal chemistry and drug development. This document details the synthesis of various derivatives through key chemical transformations, with a focus on palladium-catalyzed cross-coupling reactions. It further summarizes the reported biological activities, particularly their antimicrobial and antiviral potential. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to support researchers and scientists in the exploration and development of novel therapeutic agents based on this core structure.

Introduction

Pyridine N-oxide derivatives represent a unique class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for diverse chemical modifications. This modification can lead to compounds with a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of a wide array of analogues and derivatives, offering a valuable platform for the systematic exploration of structure-activity relationships (SAR) in drug discovery. The bromine atom at the 4-position is particularly amenable to substitution reactions, allowing for the introduction of various aryl, heteroaryl, and other functional groups.

Synthesis of Analogues and Derivatives

The primary route for the derivatization of this compound involves the substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and esters. Additionally, nucleophilic aromatic substitution can be employed to introduce various heteroatom-containing functionalities.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3-methylpyridine 1-oxides

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties at the 4-position.

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.03-0.05 eq.), and a base like K₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.) is taken in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-3-methylpyridine 1-oxide derivative.

dot

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Amino Derivatives

The introduction of an amino group can be a crucial step in the synthesis of biologically active molecules. One approach involves the conversion of a boronic acid derivative to an amine.

In a flask equipped with a mechanical stirring device, 4-methylpyridine-3-boronic acid (0.2 mol), methanol (50 ml), and an ammonia source such as aqueous ammonia (1.0 mol, 28% mass concentration) are combined. A metal oxide catalyst, for instance, copper(I) oxide (0.02 mol), is added. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. After completion (typically within 2 hours), the reaction mixture is filtered. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethyl acetate to yield 3-amino-4-methylpyridine.[1]

Biological Activity of Analogues and Derivatives

Derivatives of pyridine N-oxides have been reported to exhibit a range of biological activities, including antimicrobial and antiviral properties. The introduction of different substituents on the pyridine N-oxide core can significantly modulate this activity.

Antimicrobial and Antiviral Activity

Several studies have highlighted the potential of pyridine N-oxide derivatives as antimicrobial and antiviral agents. For instance, certain pyridine N-oxide derivatives have shown inhibitory effects against human SARS coronavirus and feline infectious peritonitis coronavirus in cell culture.[2] The N-oxide moiety is often crucial for the observed biological activity.[2] The mechanism of action for some antimicrobial N-oxides may involve enzymatic reduction within the biological system.[3][4]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of some pyridine derivatives. It is important to note that the data may not be for direct analogues of this compound but for structurally related compounds, providing valuable insights for SAR studies.

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| Pyridine N-oxide derivatives | SARS-CoV | EC₅₀ | 1.7–4.2 mg/L | [2] |

| Pyridine N-oxide derivatives | Feline coronavirus (FIPV) | EC₅₀ | 1.7–4.2 mg/L | [2] |

| Substituted Pyridine Derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | MIC | 31.25-62.5 µg/mL | [2] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus | MIC | 32-64 µg/mL | [5] |

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for the majority of this compound analogues are not yet fully elucidated. However, based on the broader class of N-oxide-containing compounds, some potential mechanisms can be proposed.

dot

Caption: Proposed mechanism of action for some N-oxide compounds.

For some antimicrobial N-oxides, it is hypothesized that they act as prodrugs, which are enzymatically reduced in the target organism or cell to generate reactive species that can then interact with critical cellular components like DNA or proteins, leading to cell death or inhibition of replication.[3][4] This is particularly relevant for compounds that show selective activity under hypoxic conditions, as is often the case in solid tumors or bacterial biofilms. Further research is required to delineate the specific pathways modulated by analogues of this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of analogues and derivatives with potential therapeutic applications. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer efficient routes to novel compounds. While the existing data on the biological activities of related structures are promising, further in-depth studies are necessary to fully explore the potential of this chemical scaffold. This guide provides a foundational resource for researchers to design, synthesize, and evaluate new analogues of this compound in the ongoing quest for novel and effective therapeutic agents.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Bromo-3-methylpyridine 1-oxide in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylpyridine 1-oxide is a heterocyclic building block of significant interest in medicinal and materials chemistry. Its unique electronic and structural features, including a reactive bromine atom for cross-coupling, a methyl group for steric and electronic tuning, and a pyridine N-oxide moiety for modulating reactivity and enabling specific transformations, make it a versatile intermediate. This guide provides an in-depth analysis of its synthesis, reactivity, and application in the development of novel chemical entities, supported by detailed experimental protocols and structured data.

Introduction

In the landscape of modern organic synthesis, the availability of functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. This compound (CAS: 10168-58-8) has emerged as a valuable scaffold, primarily serving as a precursor in the synthesis of substituted pyridines, which are core components of numerous pharmaceutical and agrochemical agents.[1][2] The presence of the N-oxide functional group activates the pyridine ring, influencing its reactivity in substitution reactions, while the bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[3] This document details the synthetic routes to this compound, its key chemical properties, and its strategic application as an intermediate in synthetic chemistry.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its non-oxidized precursor are summarized below. High purity, often exceeding 95-99%, is critical for its successful application in multi-step syntheses to ensure reproducibility and minimize side-product formation.[1][4]

| Property | This compound | 4-Bromo-3-methylpyridine |

| CAS Number | 10168-58-8 | 10168-00-0 |

| Molecular Formula | C₆H₆BrNO | C₆H₆BrN |

| Molecular Weight | 188.02 g/mol | 172.02 g/mol |

| Purity | >95% | >96-99% |

| Boiling Point | 341.4°C at 760 mmHg[] | 199-200 °C (lit.) |

| Density | 1.56 g/cm³[] | 1.549 g/mL at 25 °C (lit.) |

| SMILES | CC1=C(C=C--INVALID-LINK--[O-])Br[] | Cc1cnccc1Br |

| InChI Key | KHPKSGWJJIGDTI-UHFFFAOYSA-N[] | GSQZOLXWFQQJHJ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process starting from 3-methylpyridine (3-picoline). The process involves an initial N-oxidation followed by nitration and a subsequent transformation of the nitro-group to the bromo-group.

Synthesis Pathway Overview

The logical flow for the synthesis begins with the oxidation of 3-methylpyridine, followed by regioselective nitration at the 4-position, which is directed by the N-oxide group. The final step involves the substitution of the nitro group with bromine.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-Bromo-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-3-methylpyridine 1-oxide as a key building block. This versatile substrate allows for the synthesis of a wide array of 4-aryl-3-methylpyridine 1-oxide derivatives, which are valuable intermediates in the development of novel pharmaceuticals and other advanced materials.

The presence of the N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for further chemical transformations. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in these coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new biaryl compound and regenerate the active palladium(0) catalyst. The N-oxide group in this compound can influence the oxidative addition step and potentially coordinate with the palladium center, making the choice of appropriate reaction conditions paramount.

Data Presentation: Reaction Yields with Various Boronic Acids

The following table summarizes the expected yields for the Suzuki cross-coupling of this compound with a selection of arylboronic acids under optimized conditions. These values are based on reported yields for similar bromopyridine N-oxide substrates and serve as a guideline for reaction planning.[1]

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 3-Methyl-4-phenylpyridine 1-oxide | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-methylpyridine 1-oxide | 80-90 |

| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-3-methylpyridine 1-oxide | 75-85 |

| 4 | 3-Thienylboronic acid | 3-Methyl-4-(thiophen-3-yl)pyridine 1-oxide | 70-80 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide | 65-75 |

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a general method for the arylation of bromopyridine N-oxides in water, offering a greener and more practical approach.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)

-

Diisopropylamine ((i-Pr)₂NH) (2.0 equiv)

-

Deionized water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and palladium(II) acetate (0.25 mol%).

-

Solvent and Base Addition: Add deionized water (1.0 mL) followed by diisopropylamine (1.0 mmol, 2.0 equiv).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add brine (10 mL) and extract the mixture with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-3-methylpyridine 1-oxide.

Protocol 2: Suzuki-Miyaura Coupling in an Organic Solvent System

This protocol is a more traditional approach using a dioxane/water solvent system, which can be beneficial for less water-soluble substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous and degassed 1,4-dioxane

-

Degassed deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in a typical Suzuki cross-coupling experiment.

Caption: A generalized workflow for a Suzuki cross-coupling experiment.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has found extensive applications in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials. Pyridine N-oxides are important building blocks in medicinal chemistry, and the introduction of an alkynyl moiety at the 4-position of a 3-methylpyridine 1-oxide scaffold can provide a valuable intermediate for the synthesis of novel drug candidates.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-bromo-3-methylpyridine 1-oxide with various terminal alkynes. The information presented is based on established methodologies for the Sonogashira coupling of related pyridine derivatives and provides a starting point for reaction optimization.

Reaction Principle

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt in the presence of a base. The final step is a reductive elimination that yields the alkynyl-substituted product and regenerates the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for the coupling of various bromopyridine derivatives with terminal alkynes. These examples can serve as a guide for optimizing the reaction for the target substrate.

| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93[1] |

| 3 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (1.25) / P(t-Bu)₃ (2.5) | None | DABCO | Acetonitrile | RT | 18 | 85 |

| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N/THF | THF/Et₃N | RT | 16 | 93 |

| 5 | 2,6-Dibromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (2) / cataCXium A (4) | None | Cs₂CO₃ | 2-MeTHF | RT | 48 | Moderate[2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne. Note: This is a generalized protocol and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂ with a phosphine ligand) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide under an inert atmosphere of argon or nitrogen.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

-

Addition of Reagents:

-

Add the anhydrous and degassed solvent via syringe.

-

Add the amine base via syringe.

-

Finally, add the terminal alkyne via syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or heat to the desired temperature (typically between 50-100 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (amine hydrobromide salt) is present, it can be removed by filtration.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove any remaining amine salts.

-

Separate the organic layer and wash it with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynyl-3-methylpyridine 1-oxide.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[3] These application notes provide a detailed protocol and scientific background for the Buchwald-Hartwig amination of 4-Bromo-3-methylpyridine 1-oxide, a key intermediate in the synthesis of various biologically active compounds. The presence of the pyridine N-oxide moiety introduces unique electronic properties to the substrate, which can influence the reaction conditions required for optimal coupling.

Reaction Principle